4-(Cyclopentylmethoxy)-2-methoxyaniline

Beschreibung

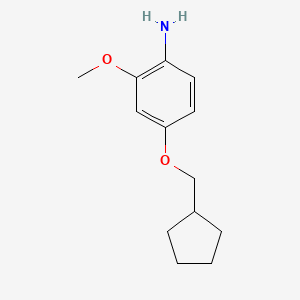

4-(Cyclopentylmethoxy)-2-methoxyaniline is a substituted aniline derivative featuring a cyclopentylmethoxy group at the 4-position and a methoxy group at the 2-position of the benzene ring. This compound belongs to a broader class of alkoxy-substituted anilines, which are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-(cyclopentylmethoxy)-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-13-8-11(6-7-12(13)14)16-9-10-4-2-3-5-10/h6-8,10H,2-5,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIWYQGSIHHNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 4-(Cyclopentylmethoxy)-2-methoxyaniline with structurally and functionally related aniline derivatives:

Key Structural and Functional Insights

Methyl vs. Methoxy: 4-Methoxy-2-methylaniline (m-cresidine) exhibits reduced polarity compared to 2-methoxyaniline, influencing its solubility and reactivity in polymerization reactions .

Toxicity Trends :

- 2-Methoxyaniline is significantly more toxic than its 4-methoxy isomer due to metabolic activation pathways that generate reactive intermediates .

- Bulky substituents (e.g., benzyloxy, cyclopentylmethoxy) may reduce acute toxicity by hindering metabolic oxidation .

2-(Benzyloxy)-4-methoxyaniline is available in high purity (99.9%) for research, indicating robust commercial synthesis routes for similar compounds .

Vorbereitungsmethoden

Preparation of 2-Methoxy-4-nitroaniline Precursors

A common starting point is the synthesis of 4-methoxy-2-nitroaniline or related nitroaniline intermediates, which can be subsequently reduced to the corresponding aniline.

Method A: Continuous Flow Nitration and Hydrolysis

- Using a continuous flow reactor system, 4-methoxy-2-nitroaniline is synthesized via nitration of 4-methoxyaniline derivatives followed by hydrolysis.

- Reaction conditions include:

- Nitration at 25 °C for 10 minutes,

- Hydrolysis at 40 °C for 40 minutes,

- Post-reaction workup involving filtration and recrystallization.

- Yields can reach up to 85-86% with purity >99% (HPLC).

- This method offers efficient scale-up potential with precise control over reaction parameters.

Catalytic Hydrogenation to 2-Methoxy-4-aminophenol Derivatives

- Catalytic hydrogenation of nitroaromatic compounds is typically performed using platinum on carbon (Pt/C) catalysts.

- Reaction medium: methanol with additives such as sulfuric acid and acetic acid to facilitate hydrogenation and rearrangement.

- Temperature range: 20–80 °C, typically around 60 °C.

- Hydrogen pressure: atmospheric to slightly elevated (0.1 atm to a few atm).

- Example: Hydrogenation of o-nitrotoluene in methanol/sulfuric acid/acetic acid yields 2-methyl-4-methoxyaniline with yields around 63%.

- The process may involve a Bamberger rearrangement to achieve the desired substitution pattern.

Introduction of the Cyclopentylmethoxy Group

The cyclopentylmethoxy substituent is introduced through etherification reactions, often involving the reaction of a phenolic hydroxyl group with cyclopentylmethyl halides or via nucleophilic substitution.

Example from Patent Literature:

- Reaction of 3-cyclopentyloxy-4-methoxyaniline with cyclopentanedione derivatives in benzene under reflux with p-toluenesulfonic acid as catalyst.

- The reaction proceeds via azeotropic removal of water to drive the reaction to completion.

- Yields reported are high, e.g., 80.4% to 96.2%, depending on the substrate and conditions.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nitration + Hydrolysis | Continuous flow nitration + hydrolysis | N/A | 25 (nitration), 40 (hydrolysis) | Ambient | 85-86 | High purity (>99% HPLC) |

| Hydrogenation of nitro compound | Nitroaromatic + MeOH + H2SO4 + AcOH | Pt/C (3-5%) | 60 | 0.1 | 63-72 | Bamberger rearrangement involved |

| Etherification | Aminophenol + cyclopentylmethyl halide or cyclopentanedione + p-TsOH | p-Toluenesulfonic acid | Reflux (benzene) | Ambient | 80-96 | Azeotropic water removal used |

Purification and Characterization

- Post-reaction mixtures are typically neutralized with dilute alkali (e.g., 10% NaOH) to pH 6.5-7.0.

- Organic phase extraction using solvents such as toluene or methanol.

- Washing with water to remove inorganic impurities.

- Vacuum distillation or recrystallization to isolate pure products.

- Characterization techniques include:

Summary of Research Findings

- The synthetic route involving catalytic hydrogenation of nitro precursors followed by etherification is well-established and yields high-purity 4-(Cyclopentylmethoxy)-2-methoxyaniline.

- Continuous flow methods for nitration and hydrolysis improve scalability and reproducibility.

- The use of Pt/C catalysts under mild hydrogenation conditions is effective for selective reduction and rearrangement.

- Etherification under acidic catalysis with azeotropic water removal ensures high yields of the cyclopentylmethoxy substituent.

- The overall process is amenable to industrial scale-up due to moderate reaction conditions, use of inexpensive raw materials, and efficient purification protocols.

Q & A

Q. What are the common synthetic routes for 4-(Cyclopentylmethoxy)-2-methoxyaniline, and what factors influence the choice of method?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (NAS) between 4-chloro-2-methoxyaniline and cyclopentylmethanol under basic conditions (e.g., KOH or NaH). Alternative routes may include Ullmann coupling or Buchwald-Hartwig amination for introducing the cyclopentylmethoxy group. Reaction temperature (80–120°C), solvent polarity (DMSO, DMF), and base strength are critical for optimizing yield. For example, polar aprotic solvents enhance NAS efficiency by stabilizing transition states . The choice of method depends on substrate availability, scalability, and tolerance to functional groups.

Q. What purification techniques are recommended for isolating high-purity this compound, and how does substituent polarity affect the selection?

Methodological Answer: Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard due to the compound’s moderate polarity. Alternatively, recrystallization from ethanol or methanol may be effective. The cyclopentylmethoxy group increases hydrophobicity compared to smaller alkoxy substituents, necessitating adjustments in solvent polarity during chromatography. Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) and H NMR (integration of aromatic protons at δ 6.5–7.2 ppm and methoxy groups at δ 3.7–3.9 ppm) .

Q. How is the structure of this compound characterized experimentally?

Methodological Answer:

- Spectroscopy : H and C NMR confirm substituent positions (e.g., cyclopentyl CH protons at δ 1.5–2.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H] at m/z ~248.2).

- Elemental Analysis : Matches calculated C, H, N, O percentages.

- X-ray Crystallography (if crystalline): Resolves spatial arrangement of the cyclopentylmethoxy group and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives, and what parameters are critical for accurate predictions?

Methodological Answer: Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps, dipole moments) to assess reactivity. Molecular docking (AutoDock Vina) evaluates binding affinity to targets like tyrosine kinases or GPCRs. Key parameters:

- Lipophilicity (logP) : Cyclopentylmethoxy increases membrane permeability.

- Hydrogen-bonding capacity : Methoxy groups influence target interactions.

- Conformational flexibility : The cyclopentyl group’s steric bulk may restrict binding poses. Validate predictions with in vitro assays (e.g., enzyme inhibition, cell viability) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar methoxyaniline derivatives?

Methodological Answer:

- Meta-analysis : Compare IC values across studies, normalizing for assay conditions (pH, cell lines).

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing cyclopentyl with cyclohexyl) to isolate pharmacophoric features.

- Mechanistic Studies : Use knock-out models or isotopic labeling to confirm target engagement. For example, conflicting cytotoxicity reports may arise from off-target effects, resolved via CRISPR-Cas9 gene editing .

Q. How does the cyclopentylmethoxy group influence solubility and reactivity compared to other substituents (e.g., benzyloxy or trifluoromethyl)?

Methodological Answer:

- Solubility : Cyclopentylmethoxy reduces aqueous solubility (logP ~2.8) compared to benzyloxy (logP ~3.2) due to decreased aromaticity.

- Reactivity : The electron-donating methoxy group directs electrophilic substitution to the para position, while the cyclopentyl group sterically hinders nucleophilic attack. Contrast with trifluoromethyl’s electron-withdrawing effects, which polarize the ring for SNAr reactions .

Q. What role does this compound play in material science, particularly in conductive polymers or sensors?

Methodological Answer: As a monomer, it can be polymerized (e.g., oxidative polymerization with APS) to form polyaniline derivatives. The cyclopentylmethoxy group enhances solubility in organic solvents, enabling thin-film deposition for gas sensors. For example, analogous poly(2-methoxyaniline) detects SO via conductivity changes (QCM frequency shifts ~150 Hz/ppm). Optimization involves doping with camphorsulfonic acid to improve sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.